molecular formula C17H21NO B2693664 2-{[(4-Butylphenyl)amino]methyl}phenol CAS No. 1041571-77-0

2-{[(4-Butylphenyl)amino]methyl}phenol

Cat. No.: B2693664
CAS No.: 1041571-77-0
M. Wt: 255.361
InChI Key: GMSBTTQYZUXKJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(4-Butylphenyl)amino]methyl}phenol typically involves the reaction of 4-butylaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

2-{[(4-Butylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(4-Butylphenyl)amino]methyl}phenol is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{[(4-Butylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-{[(4-Butylphenyl)amino]methyl}phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(4-butylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-3-6-14-9-11-16(12-10-14)18-13-15-7-4-5-8-17(15)19/h4-5,7-12,18-19H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSBTTQYZUXKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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